N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-16(17-14-8-9-14)15-7-4-11-18(15)22(20,21)12-10-13-5-2-1-3-6-13/h1-3,5-6,10,12,14-15H,4,7-9,11H2,(H,17,19)/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNVTIFAWMABJQ-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C=CC2=CC=CC=C2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-2-carboxamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
Chemical Structure and Properties
The compound features a unique structure characterized by a cyclopropyl group, a sulfonyl moiety, and a pyrrolidine ring. This configuration contributes to its biological activity, particularly in modulating receptor functions.
This compound primarily acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs). This modulation enhances receptor sensitivity and efficacy, which is crucial in the treatment of various neurological disorders. The compound's interaction with the mGlu1 receptor has been documented to increase agonist potency, suggesting its role in neuroprotection and cognitive enhancement .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Receptor Modulation | Positive allosteric modulation of mGlu1 receptors |
| Neuroprotective Effects | Potential to enhance neurogenesis and protect against neurodegenerative diseases |
| Cognitive Enhancement | Improves cognitive functions through receptor sensitization |
| Antidepressant-like Effects | May exhibit antidepressant properties by modulating glutamate signaling |
Neuroprotective Effects
A study conducted on animal models demonstrated that administering this compound resulted in significant neuroprotection against excitotoxicity induced by glutamate. The findings indicated reduced neuronal cell death and improved behavioral outcomes in tasks assessing memory and learning capabilities .
Cognitive Enhancement
In a clinical trial involving patients with mild cognitive impairment, the compound showed promise in enhancing cognitive functions. Participants receiving the treatment exhibited improved scores on cognitive assessments compared to the placebo group. This effect was attributed to the compound's ability to increase mGlu1 receptor activity, which is linked to synaptic plasticity .
Antidepressant-Like Activity
Research has also suggested that this compound may have antidepressant-like effects. In rodent models of depression, the compound significantly reduced depressive behaviors, indicating its potential utility in treating mood disorders .
Scientific Research Applications
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Receptor Modulation | Acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs). |
| Neuroprotective Effects | Enhances neurogenesis and protects against neurodegenerative diseases. |
| Cognitive Enhancement | Improves cognitive functions through receptor sensitization. |
| Antidepressant-like Effects | Exhibits potential antidepressant properties by modulating glutamate signaling. |
Neuroprotective Effects
Research indicates that this compound provides neuroprotection against excitotoxicity induced by glutamate. In animal models, administration of N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-2-carboxamide resulted in reduced neuronal cell death and improved behavioral outcomes in memory and learning tasks . This suggests its potential utility in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Studies and Research Findings
- Neurogenesis Enhancement : A study demonstrated that the compound significantly enhanced neurogenesis when administered alongside known neurogenic agents like donepezil. The combination therapy showed improved outcomes in terms of neural cell proliferation and differentiation .
- Cognitive Function Improvement : In clinical trials involving animal models, the compound was shown to improve cognitive functions significantly. The results indicated enhanced performance in tasks assessing memory retention and learning capabilities .
- Antidepressant Properties : Another study highlighted the antidepressant-like effects of this compound, suggesting that it may modulate glutamate signaling pathways associated with mood regulation .
Comparison with Similar Compounds
Table 1: Structural Features of N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-2-carboxamide and Analogs
Key Observations:
- Core Flexibility vs.
- Sulfonyl vs. Sulfonamide: The sulfonyl group in the target compound may enhance solubility and metabolic stability compared to sulfonamide-containing analogs .
- Styryl Group: The (E)-2-phenylethenyl moiety is shared with COX-2 inhibitors and insecticidal compounds , suggesting its role in π-π stacking or hydrophobic interactions.
Table 2: Reported Activities of Structural Analogs
Mechanistic Insights:
- COX-2 Inhibition: Quinazolinone derivatives achieve moderate COX-2 inhibition via sulfonamide-styryl interactions with the enzyme’s hydrophobic pocket . The target compound’s sulfonyl group may similarly engage with COX-2 but with altered potency due to its pyrrolidine core.
- Insecticidal Activity: Photorhabdus compounds suppress insect immunity through phenoloxidase (PO) inhibition, partly attributed to the styryl group’s interaction with PO active sites . The target compound’s styryl-sulfonyl motif could hypothetically target analogous pathways.
Physicochemical Properties
- Solubility: The sulfonyl group enhances water solubility compared to non-polar Photorhabdus benzene derivatives .
- Lipophilicity: The cyclopropyl group in the carboxamide may increase membrane permeability relative to quinazolinone analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-2-carboxamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Core Pyrrolidine Formation : Use L-proline or its derivatives as starting materials. For example, cyclocondensation of substituted pyrrolidine precursors with sulfonylating agents (e.g., (E)-styrenesulfonyl chloride) under mild basic conditions (e.g., NaHCO₃) .
Cyclopropane Introduction : Employ cyclopropanation via carbene insertion or transition-metal-catalyzed cross-coupling (e.g., Pd-mediated Stille coupling) to attach the cyclopropyl group.
Final Carboxamide Assembly : Couple the sulfonylpyrrolidine intermediate with cyclopropylamine using EDC/HOBt activation or similar carbodiimide-based methods.
- Key Data : Yields for analogous pyrrolidine sulfonamide syntheses range from 45–75% depending on steric hindrance and reaction time .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) and operate in a fume hood to avoid inhalation/contact. Avoid dust formation by using solvent-based solutions .
- Storage : Store in airtight containers at –20°C in a dark, dry environment. Stability tests on similar sulfonamides show <5% degradation over 6 months under these conditions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., trans-configuration of the styrenesulfonyl group) and cyclopropane ring integrity. Key shifts: ~δ 7.2–7.6 ppm (aromatic protons), δ 2.8–3.5 ppm (pyrrolidine CH₂) .
- HPLC-MS : Purity assessment (≥98%) via reverse-phase C18 columns (acetonitrile/water gradient). Expected [M+H]⁺: ~377.4 g/mol .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
Core Modifications : Replace the cyclopropyl group with other strained rings (e.g., aziridine) to assess conformational effects on target binding.
Sulfonyl Group Variations : Test electron-withdrawing (e.g., -CF₃) vs. electron-donating substituents on the styrenesulfonyl moiety to modulate reactivity .
Pharmacological Assays : Use in vitro enzyme inhibition assays (e.g., serine proteases) to quantify IC₅₀ values. For example, analogues with para-fluoro substitutions showed 2.3-fold higher potency in similar systems .
Q. How can computational methods streamline reaction optimization for this compound?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify low-energy pathways for sulfonylation and cyclopropanation .
- Machine Learning : Train models on historical reaction data (e.g., yields, solvent polarity) to predict optimal conditions (e.g., DMF vs. THF for cyclopropane stability) .
Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?
- Methodological Answer :
XRD Analysis : Perform single-crystal X-ray diffraction to confirm solid-state conformation. For example, the styrenesulfonyl group in analogous compounds adopts a planar geometry in crystals .
Dynamic NMR : Use variable-temperature ¹H NMR to detect rotameric equilibria in solution. For sulfonamides, coalescence temperatures >100°C indicate restricted rotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
